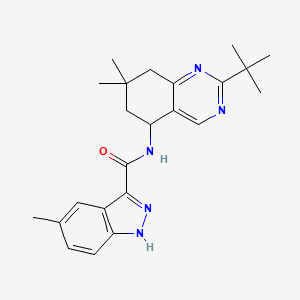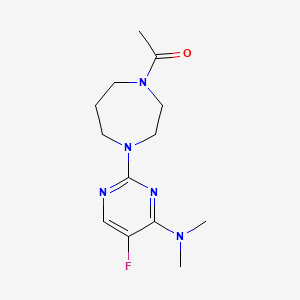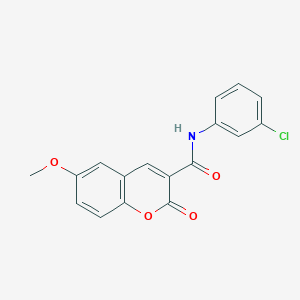![molecular formula C15H14BrN3O B5626693 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5626693.png)
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one, also known as BPP-7, is a chemical compound that has gained interest in the scientific community due to its potential applications in biomedical research. BPP-7 belongs to a class of compounds known as pyrazolopyrimidines and has been found to possess several interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to work through several different mechanisms of action. One such mechanism involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several biochemical and physiological effects. Studies have shown that 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is that it has low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is the development of new drugs based on the structure of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Researchers are also investigating the potential of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its potential applications in biomedical research.
Synthesis Methods
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be synthesized through a multistep process involving the reaction of various chemical reagents. One such method involves the reaction of 3-bromoaniline with propylhydrazine to form 2-(3-bromophenyl)propylhydrazine. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Scientific Research Applications
2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that 2-(3-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
2-(3-bromophenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O/c1-2-4-12-8-15(20)19-14(17-12)9-13(18-19)10-5-3-6-11(16)7-10/h3,5-9,18H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCIFYQJAYPCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204833 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-3-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5626617.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5626621.png)


![4-{3-[1-(dimethylamino)ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B5626637.png)

![N-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-ethyl-1H-imidazol-1-yl)propanamide](/img/structure/B5626668.png)
![4-[3-(1-butyl-3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]thiomorpholine 1,1-dioxide](/img/structure/B5626681.png)
![2-chloro-N-[4-(4-cyanophenoxy)phenyl]benzamide](/img/structure/B5626686.png)
![[1-(5-chloro-2-methoxybenzoyl)-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5626700.png)
![4-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyrimidine](/img/structure/B5626715.png)
![1-[3-(1H-tetrazol-1-yl)propyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5626721.png)

